molecular formula C7H12N2 B3296314 1H-Imidazole, 5-methyl-1-(1-methylethyl)- CAS No. 89290-98-2

1H-Imidazole, 5-methyl-1-(1-methylethyl)-

Cat. No. B3296314
CAS RN: 89290-98-2
M. Wt: 124.18 g/mol
InChI Key: HVGPINPKKUALLZ-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-methyl-1-(1-methylethyl)-, also known as 5-Me-1-iso-propylimidazole, is a heterocyclic organic compound with the molecular formula C8H12N2. It is widely used in the field of organic chemistry due to its unique properties and versatile applications.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole is not well understood, but it is believed to act as a proton acceptor due to the presence of the imidazole ring. It may also act as a nucleophile due to the presence of the methyl group on the nitrogen atom.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole. However, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole in lab experiments is its high stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole. One area of interest is its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is its use as a catalyst for various chemical reactions, including asymmetric synthesis. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole.

Scientific Research Applications

1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole has several scientific research applications, including its use as a ligand in coordination chemistry, as a building block in organic synthesis, and as a catalyst in various chemical reactions. It is also used as a corrosion inhibitor, a fungicide, and a stabilizer for polymeric materials. In addition, 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole has been used as a model compound for studying the mechanism of action of imidazole-based drugs.

properties

IUPAC Name

5-methyl-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)9-5-8-4-7(9)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGPINPKKUALLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710935
Record name 5-Methyl-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 5-methyl-1-(1-methylethyl)-

CAS RN

89290-98-2
Record name 5-Methyl-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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